3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide involves several steps. One common method includes the following steps :
Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: This is achieved by reacting 4-fluorobenzaldehyde with phenylhydrazine in the presence of an acid catalyst.
Formation of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: The carbaldehyde is then subjected to a methylation reaction using methyl iodide and a base.
Coupling with N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]amine: The final step involves coupling the methylated pyrazole with N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Medicine: The compound has potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties. It is being investigated for its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it may interact with DNA or RNA, leading to antiviral or anticancer effects.
Comparison with Similar Compounds
3-(4-fluorophenyl)-1-methyl-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as :
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This compound is a structural analog and exhibits similar biological activities.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole core and fluorine substitution, making it a useful comparison for studying structure-activity relationships.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinyl and butynyl groups, which contribute to its distinct pharmacological properties .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-23-18(14-17(22-23)15-6-8-16(20)9-7-15)19(25)21-10-2-3-11-24-12-4-5-13-24/h6-9,14H,4-5,10-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZYEVIFBJBMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC#CCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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